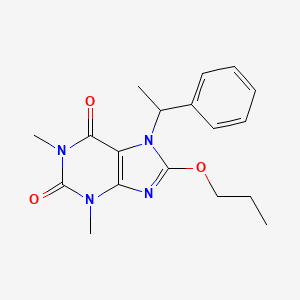![molecular formula C9H14N4O2 B11604097 (2E)-2-(hydroxyimino)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B11604097.png)
(2E)-2-(hydroxyimino)-N-[3-(1H-imidazol-1-yl)propyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(hydroxyimino)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a hydroxyimino group and an imidazole ring, which contribute to its distinctive chemical properties and reactivity.
准备方法
合成路线和反应条件
(2E)-2-(羟基亚氨基)-N-[3-(1H-咪唑-1-基)丙基]丙酰胺的合成通常涉及在受控条件下使适当的起始原料发生反应。一种常见的方法是使肟与咪唑衍生物缩合。反应条件通常需要使用乙醇或甲醇等溶剂,并且可能涉及催化剂以促进反应。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器进行大规模合成,以确保一致性和效率。该过程通常包括通过结晶或色谱法纯化等步骤,以获得所需的高纯度产品。
化学反应分析
反应类型
(2E)-2-(羟基亚氨基)-N-[3-(1H-咪唑-1-基)丙基]丙酰胺可以发生各种化学反应,包括:
氧化: 羟基亚氨基可以被氧化形成相应的亚硝基或硝基化合物。
还原: 还原反应可以将羟基亚氨基转化为胺。
取代: 咪唑环可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 卤化物或胺等亲核试剂可在碱性条件下使用以促进取代反应。
主要形成的产物
这些反应形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能会生成亚硝基或硝基衍生物,而还原可以生成胺。
科学研究应用
(2E)-2-(羟基亚氨基)-N-[3-(1H-咪唑-1-基)丙基]丙酰胺在科学研究中具有多种应用:
化学: 它用作合成更复杂分子的构建单元。
生物学: 该化合物与生物分子相互作用的能力使其在研究酶机制和蛋白质-配体相互作用方面非常有用。
工业: 用于生产特种化学品和材料。
作用机制
(2E)-2-(羟基亚氨基)-N-[3-(1H-咪唑-1-基)丙基]丙酰胺发挥作用的机制涉及与酶或受体等分子靶标的相互作用。羟基亚氨基可以形成氢键,而咪唑环可以参与π-π相互作用并与金属离子配位。这些相互作用可以调节生物途径和过程的活性。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 具有类似官能团但反应性和应用不同的化合物.
氟化合物: 在某些化学性质上有所相似,但在应用和反应性方面差异很大.
独特性
(2E)-2-(羟基亚氨基)-N-[3-(1H-咪唑-1-基)丙基]丙酰胺的独特性在于它结合了羟基亚氨基和咪唑环,赋予其独特的化学和生物学特性。这种独特性使其成为各种科学和工业应用中宝贵的化合物。
属性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
(2E)-2-hydroxyimino-N-(3-imidazol-1-ylpropyl)propanamide |
InChI |
InChI=1S/C9H14N4O2/c1-8(12-15)9(14)11-3-2-5-13-6-4-10-7-13/h4,6-7,15H,2-3,5H2,1H3,(H,11,14)/b12-8+ |
InChI 键 |
GNKGDHSXCMQEOB-XYOKQWHBSA-N |
手性 SMILES |
C/C(=N\O)/C(=O)NCCCN1C=CN=C1 |
规范 SMILES |
CC(=NO)C(=O)NCCCN1C=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11604023.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B11604028.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11604043.png)

![(5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604050.png)
![3-[(2E)-1-methyl-2-(4-nitrobenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11604053.png)
![ethyl 4-[({(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11604058.png)
![3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11604062.png)
![3-[1-(3,5-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11604068.png)
![methyl (5E)-5-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11604073.png)
![(3-fluorophenyl)({[(4E)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone](/img/structure/B11604081.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B11604086.png)
![3-[(2E)-1-methyl-2-(3-nitrobenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11604087.png)
![2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B11604088.png)
